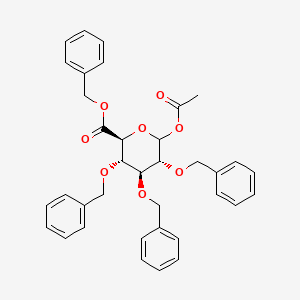

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a chemical compound with the molecular formula C36H36O8 . It is extensively employed in the biomedical realm, holding great significance for the research and development of disease-specific drugs .

Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is characterized by a molecular weight of 596.7 g/mol . The compound has a complex structure with 44 heavy atoms . The IUPAC name is benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris (phenylmethoxy)oxane-2-carboxylate .Physical And Chemical Properties Analysis

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has a molecular weight of 596.7 g/mol . It has a topological polar surface area of 89.5 Ų and a complexity of 841 . The compound has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Application in Drug Development

Scientific Field

Pharmaceutical Chemistry

Application Summary

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is utilized in the development of disease-specific drugs due to its role as a precursor in synthesizing glucuronide conjugates .

Methods of Application

The compound is often used in the glycosylation process, where it acts as a glycosyl donor. This involves the transfer of a glycosyl group to an acceptor molecule, aiding in the formation of glycosidic bonds.

Results and Outcomes

The use of this compound in drug development has led to the synthesis of various glucuronide conjugates, which are pivotal in studying drug metabolism and detoxification pathways.

Application in Biomedical Research

Scientific Field

Biomedicine

Application Summary

In biomedical research, this compound’s significance lies in its extensive employment for the research and development of targeted therapeutic agents .

Methods of Application

It is used in the synthesis of biochemical compounds that are tested for their therapeutic potential. The methods include various organic synthesis techniques such as esterification and selective protection of functional groups.

Results and Outcomes

The compound has facilitated the creation of numerous biomedical agents, contributing significantly to the field of personalized medicine.

Role in Oligosaccharide Synthesis

Scientific Field

Organic Chemistry

Application Summary

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate serves as an important building block in the synthesis of oligosaccharides, both in solution- and solid-phase synthesis .

Methods of Application

The compound is used in sequential glycosylation reactions to extend the oligosaccharide chain. It involves protecting group strategies and activation of the glycosyl donor for successful coupling.

Results and Outcomes

This application has enabled the synthesis of complex oligosaccharides with precise structural configurations, which are essential in understanding carbohydrate-based biological processes.

Use in Proteomics Research

Scientific Field

Proteomics

Application Summary

The compound is employed in proteomics research to study protein interactions and modifications .

Methods of Application

It is used to modify certain amino acids in proteins, which can then be detected and analyzed using mass spectrometry.

Results and Outcomes

Such modifications have allowed for the identification of protein functions and interactions, enhancing our understanding of cellular processes at the molecular level.

Application in Chemical Synthesis

Scientific Field

Synthetic Chemistry

Application Summary

This acetate is used in the synthesis of various chemical compounds, serving as a versatile reagent in organic transformations .

Methods of Application

It is involved in reactions such as nucleophilic substitutions and eliminations, where it acts as a leaving group or a protecting group.

Results and Outcomes

The compound has been instrumental in the synthesis of a wide range of chemicals, showcasing its versatility in organic synthesis.

Use in Glycoscience

Scientific Field

Glycoscience

Application Summary

The compound is pivotal in the study of glycoscience, particularly in understanding the structure and function of glycoconjugates .

Methods of Application

It is used in the synthesis of glycoconjugates by facilitating the attachment of sugars to other molecules, such as lipids or proteins.

Results and Outcomes

This has led to advancements in the field of glycoscience, providing insights into the role of sugars in biological systems and potential therapeutic applications.

These applications demonstrate the broad utility of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate in scientific research, contributing to advancements in various fields of study.

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

This compound is used in the design and synthesis of nanocarriers for drug delivery systems, exploiting its biocompatibility and functional groups that facilitate conjugation with therapeutic agents .

Methods of Application

The acetate is incorporated into nanoparticles through covalent bonding. Techniques such as nanoprecipitation or emulsion are commonly employed to form the nanocarriers.

Results and Outcomes

The development of these nanocarriers has shown promising results in targeted drug delivery, enhancing the efficacy and reducing the side effects of various drugs.

Use in Material Science

Scientific Field

Material Science

Application Summary

In material science, the compound is utilized for the synthesis of biodegradable polymers, which are increasingly important in sustainable development .

Methods of Application

It is involved in polymerization reactions, often serving as a monomer that is polymerized to form polyesters or other types of biodegradable plastics.

Results and Outcomes

The synthesized biodegradable polymers have potential applications in packaging, agriculture, and medical devices, contributing to environmental sustainability.

Role in Enzymology

Scientific Field

Enzymology

Application Summary

The compound is used as a substrate analog to study the specificity and mechanism of enzymes involved in glycosylation processes .

Methods of Application

It is used in enzymatic assays where its conversion by specific enzymes is monitored, often using chromatographic or spectrophotometric methods.

Results and Outcomes

These studies have provided insights into enzyme kinetics and catalysis, aiding in the design of enzyme inhibitors or activators.

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Application Summary

This acetate is used in the synthesis of agrochemicals, particularly those that involve glycosylation, such as certain herbicides and pesticides .

Methods of Application

The compound is used in chemical reactions to synthesize active ingredients for agrochemicals, following strict regulatory standards for environmental safety.

Results and Outcomes

The development of these agrochemicals has contributed to increased crop protection and productivity, with ongoing research to minimize their environmental impact.

Use in Glycodrug Discovery

Scientific Field

Pharmacology

Application Summary

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is instrumental in the discovery of glycodrugs, which are therapeutic agents that target specific carbohydrate-recognizing proteins .

Methods of Application

The compound is used in the synthesis of glycodrugs through various organic synthesis techniques, including glycosylation and deprotection steps.

Results and Outcomes

Glycodrugs synthesized using this compound are being investigated for their potential in treating a range of diseases, including cancer and infectious diseases.

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

The compound is used as a standard in analytical procedures to quantify the presence of similar compounds or to calibrate instruments .

Eigenschaften

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCINNHLQNZDTRP-GBPDURFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156588037 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)